molecular formula C21H21NO4 B11603782 3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11603782
M. Wt: 351.4 g/mol
InChI Key: NURQHLBHDTVZRN-UHFFFAOYSA-N
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Description

3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a pyrrole ring substituted with a 2,4-dimethoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The pyrrole ring is then substituted with the 2,4-dimethoxyphenyl group and the phenyl group through electrophilic aromatic substitution reactions.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has a similar structure but lacks the pyrrole ring.

    3-(2,4-Dihydroxyphenyl)propanoic acid: This compound has hydroxyl groups instead of methoxy groups.

Uniqueness

The presence of the pyrrole ring and the specific substitution pattern in 3-[1-(2,4-dimethoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid makes it unique compared to other phenylpropanoic acids. This unique structure may contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

3-[1-(2,4-dimethoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H21NO4/c1-25-17-10-12-19(20(14-17)26-2)22-16(9-13-21(23)24)8-11-18(22)15-6-4-3-5-7-15/h3-8,10-12,14H,9,13H2,1-2H3,(H,23,24)

InChI Key

NURQHLBHDTVZRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O)OC

Origin of Product

United States

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